molecular formula C12H20N2O3 B1677960 匹布特罗 CAS No. 38677-81-5

匹布特罗

货号 B1677960
CAS 编号: 38677-81-5
分子量: 240.3 g/mol
InChI 键: VQDBNKDJNJQRDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there are no detailed synthesis methods available for pirbuterol, it is known that it is a β2-agonist and its synthesis involves stereoselective methods . The stereoselectivity in pharmacodynamics and pharmacokinetics of β2-agonists is crucial, and the enantioseparation of racemic beta-agonists is achieved through methods such as HPLC, LC-MS, GC, TLC, CE .


Molecular Structure Analysis

Pirbuterol is a small molecule with a chemical formula of C12H20N2O3 . Its average mass is 240.2988 Da and its monoisotopic mass is 240.147400 Da .


Physical And Chemical Properties Analysis

Pirbuterol is a small molecule with a chemical formula of C12H20N2O3 . Its average mass is 240.2988 Da and its monoisotopic mass is 240.147400 Da .

科学研究应用

支气管扩张剂和心血管作用匹布特罗,一种β-肾上腺素能受体激动剂,由于吡啶环取代苯环,在结构上与沙丁胺醇不同。它表现出与沙丁胺醇相似的支气管扩张剂和心血管作用。研究表明,接受匹布特罗治疗几个月的哮喘患者,其一秒用力呼气量 (FEV1) 提高了高达 25%。比较研究表明,匹布特罗气雾剂的疗效与奥昔布宁气雾剂相似,而口服匹布特罗的支气管扩张剂疗效与

匹布特罗的科学研究应用

支气管扩张剂和心血管作用

匹布特罗,一种β-肾上腺素能受体激动剂,由于吡啶环取代苯环,在结构上与沙丁胺醇不同。它表现出与沙丁胺醇相似的支气管扩张剂和心血管作用。研究表明,接受匹布特罗治疗几个月的哮喘患者,其一秒用力呼气量 (FEV1) 提高了高达 25%。比较研究表明,匹布特罗气雾剂的疗效与奥昔布宁气雾剂相似,而口服匹布特罗的支气管扩张剂疗效与沙丁胺醇相似。需要进行长期比较研究,以更清楚地了解其与其他 β-肾上腺素能受体激动剂的疗效比较 (Richards 和 Brogden,2020 年)

匹布特罗乙酸酯:拟交感和支气管扩张作用

匹布特罗乙酸酯是一种合成的儿茶酚胺和吡啶衍生物,选择性地刺激 β-2 肾上腺素能受体,通过 cAMP 依赖性信号转导导致肌肉松弛(支气管和血管扩张)。它还抑制肥大细胞释放炎性介质。这种特定的匹布特罗形式突出了其在基础支气管扩张之外的治疗应用潜力 (定义,2020 年)

在兽医学中的应用

匹布特罗已在兽医学领域进行了研究,特别是在患有复发性气道阻塞(喘鸣)的马匹中。一项研究检查了受影响马匹对匹布特罗的剂量反应,显示临床评分与肺功能的变化之间存在显着关系。这表明匹布特罗在管理马呼吸系统疾病方面具有应用潜力 (Robinson 等人,2010 年)

通过 β2AR 刺激的抗肿瘤活性

在从呼吸应用中显着转变中,一项研究发现匹布特罗是一种 β2 肾上腺素能受体激动剂,可引起动物模型中的细胞凋亡和肿瘤消退。它抑制人肿瘤中的 Raf-1/Mek-1/Erk1/2 通路,表明匹布特罗在癌症治疗中具有新的治疗应用 (Carie 和 Sebti,2007 年)

属性

IUPAC Name

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBNKDJNJQRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate)
Record name Pirbuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046937
Record name Pirbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.22e+00 g/L
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Record name Pirbuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pirbuterol

CAS RN

38677-81-5, 38029-10-6
Record name (±)-Pirbuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38677-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirbuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirbuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Under nitrogen, pirbuterol dihydrochloride (3.0 g., 0.0096 mol) was dissolved in 10 ml. CH3OH. KOH (85%, 1.3 g., 0.0197 mol) in 30 ml. of CH3OH was added dropwise over 10 minutes. After stirring 30 minutes, precipitated KCl (1.25 g.) was removed by filtration and the mother liquor evaporated to a white foam, 2.56 g. The latter was taken up in 20 ml. 1:1 acetone:CH3OH and allowed to stand 18 hours. Additional KCl (0.09 g.) was recovered by filtration and the mother liquor evaporated in vacuo to yield title product, dried under high vacuum, 2.35 g.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirbuterol
Reactant of Route 2
Pirbuterol
Reactant of Route 3
Pirbuterol
Reactant of Route 4
Pirbuterol
Reactant of Route 5
Pirbuterol
Reactant of Route 6
Pirbuterol

Citations

For This Compound
3,360
Citations
KT Weber, V Andrews, JS Janicki, M Likoff, N Reichek - Circulation, 1982 - Am Heart Assoc
… In uncontrolled trials, long-term pirbuterol therapyhas"-'3 or … pirbuterol and to determine its value in the long-term treatment of patients which chronic heart failure. The ability of pirbuterol …
Number of citations: 95 www.ahajournals.org
DM Richards, RN Brogden - Drugs, 1985 - Springer
… pirbuterol for several months. In individual 12-week double-blind comparative studies, pirbuterol … ) aerosol, and orally administered pirbuterol appeared similar to orally administered …
Number of citations: 7 link.springer.com
IC Paterson, RF Willey, IW Grant - British Journal of Clinical …, 1977 - ncbi.nlm.nih.gov
… after pirbuterol at the end of … pirbuterol is an effective form of treatment for chronic asthma. Although a small but statistically significant increase in FEV1 was recorded 2 h after pirbuterol …
Number of citations: 17 www.ncbi.nlm.nih.gov
CV Leier, S Nelson, P Huss… - Clinical …, 1982 - Wiley Online Library
Pirbuterol was given intravenously to nine normal men to determine the hemodynamic effects of intravenous injection of this rather selective beta 2 ‐adrenoceptor agonist. Pirbuterol …
Number of citations: 4 ascpt.onlinelibrary.wiley.com
NK Burki, L Diamond - Clinical Pharmacology & Therapeutics, 1978 - Wiley Online Library
… pirbuterol. We found no significant changes in the baseline resistance or in the bronchodilator response to pirbuterol … We found no increase in the bronchodilator response to pirbuterol …
Number of citations: 20 ascpt.onlinelibrary.wiley.com
FX Pamelia, M Georghiade, GA Beller, HL Bishop… - American Heart …, 1983 - Elsevier
In 20 patients with severe congestive heart failure (CHF), we studied the effects of the beta-adrenergic agonist pirbuterol compared to placebo in both an acute double-blind randomized …
Number of citations: 18 www.sciencedirect.com
R Canepa-Anson, JR Dawson, P Kuan… - American Heart …, 1981 - Elsevier
The hemodynamic effects of pirbuterol (PBL), an orally effective beta agonist that combines vasodilator and inotropic properties, were studied in 41 patients with severe congestive heart …
Number of citations: 13 www.sciencedirect.com
K Ashutosh, G Dev, D Steele - Chest, 1995 - Elsevier
… Pirbuterol and ipratropium are equally effective bronchodilators in COPD. Pirbuterol results in a significant rise in P(Aa)O 2 and resting V I . Ipratropium does not affect these …
Number of citations: 31 www.sciencedirect.com
RJ Winter, JA Langford, RM Rudd - Br Med J (Clin Res Ed), 1984 - bmj.com
… oral salbutamol 4 mg and pirbuterol 15 mg on cardiac function … Both oral salbutamol and oral pirbuterol produced significant … of oral salbutamol and oral pirbuterol and have also studied …
Number of citations: 23 www.bmj.com
NA Awan, MK Evenson, KE Needham, TO Evans… - Circulation, 1981 - Am Heart Assoc
… ventricular function caused by pirbuterol in our previously digitalized heart failure patients. We conclude that a single oral dose of pirbuterol achieves considerable improvement of …
Number of citations: 68 www.ahajournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。